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complement cytolysis inhibitor - 127138-17-4

complement cytolysis inhibitor

Catalog Number: EVT-1519429
CAS Number: 127138-17-4
Molecular Formula: C24H30N2O4S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Complement cytolysis inhibitors are derived from various sources, including human plasma proteins and cellular membranes. Key inhibitors include Complement Receptor Type 1, C1 Inhibitor, and Decay-Accelerating Factor. These proteins can be found in both soluble forms in the bloodstream and membrane-bound forms on cell surfaces.

Classification

Complement inhibitors can be classified into two main categories:

  • Soluble Inhibitors: These include proteins like C1 Inhibitor and Factor H, which circulate in the plasma and inhibit various steps of the complement cascade.
  • Membrane-Bound Inhibitors: These are surface proteins such as Complement Receptor Type 1 and Decay-Accelerating Factor that regulate complement activity directly at the cell surface.
Synthesis Analysis

Methods

The synthesis of complement cytolysis inhibitors involves both natural biological processes and recombinant DNA technology.

  1. Natural Synthesis: In vivo synthesis occurs primarily in the liver, where hepatocytes produce most soluble complement regulators. For instance, C1 Inhibitor is synthesized as a single-chain protein that undergoes post-translational modifications to become biologically active.
  2. Recombinant Techniques: Advances in biotechnology allow for the production of these inhibitors through recombinant DNA technology. This involves inserting the gene encoding a specific inhibitor into expression vectors that are then introduced into host cells (such as bacteria or yeast) to produce large quantities of the protein.

Technical Details

  • Gene Cloning: The genes for complement inhibitors are cloned into plasmids that contain regulatory elements for expression.
  • Protein Purification: After expression, proteins are purified using techniques such as affinity chromatography, which exploits specific interactions between the protein and a ligand attached to a solid support.
Molecular Structure Analysis

Structure

Complement cytolysis inhibitors exhibit diverse structures depending on their functions:

  • C1 Inhibitor: A glycoprotein composed of multiple domains that facilitate its interaction with serine proteases in the classical pathway.
  • Decay-Accelerating Factor: A glycosylphosphatidylinositol-anchored protein that consists of multiple complement control protein domains essential for its regulatory functions.

Data

Structural studies using techniques like X-ray crystallography and NMR spectroscopy have elucidated the three-dimensional arrangements of these proteins, revealing how they interact with complement components to exert their inhibitory effects.

Chemical Reactions Analysis

Reactions

Complement cytolysis inhibitors engage in several critical reactions:

  • Inhibition of Proteases: For example, C1 Inhibitor binds to and inhibits C1r and C1s proteases, preventing cleavage of C4 and C2 in the classical pathway.
  • Decay Acceleration: Decay-Accelerating Factor promotes the decay of C3 convertase complexes (C4bC2a) by displacing C2a or accelerating its decay.

Technical Details

These reactions often involve conformational changes in both the inhibitor and target proteins, which can be studied through kinetic assays and structural biology techniques.

Mechanism of Action

Process

The mechanism by which complement cytolysis inhibitors operate typically involves:

  1. Binding to Active Sites: Inhibitors bind to active sites on proteases or convertases, blocking access to substrates.
  2. Facilitating Proteolytic Cleavage: Some inhibitors act as cofactors for other proteases (e.g., Factor I), promoting the cleavage of active complement components into inactive forms.

Data

Quantitative assays have demonstrated how effectively these inhibitors reduce complement activity, often measured by their ability to prevent lysis of target cells in vitro.

Physical and Chemical Properties Analysis

Physical Properties

Complement cytolysis inhibitors are generally soluble proteins with varying molecular weights:

  • C1 Inhibitor: Approximately 105 kDa.
  • Decay-Accelerating Factor: Approximately 70 kDa.

Chemical Properties

These proteins exhibit specific binding affinities for their targets, which can be quantified using techniques like surface plasmon resonance or enzyme-linked immunosorbent assays. Their stability is influenced by pH, temperature, and ionic strength.

Applications

Scientific Uses

Complement cytolysis inhibitors have significant applications in:

  • Therapeutics: They are being explored as treatments for diseases characterized by excessive complement activation, such as autoimmune disorders and certain types of kidney disease.
  • Research Tools: These inhibitors serve as valuable tools in immunological research to study complement pathways and their roles in health and disease.
  • Vaccine Development: Understanding how pathogens evade complement-mediated lysis through these inhibitors can inform vaccine design strategies.
Molecular Mechanisms of Complement Cytolysis Inhibition

Structural Basis of Complement Regulatory Proteins

Complement cytolysis inhibitors are specialized proteins that prevent uncontrolled membrane attack complex (MAC)-mediated cellular destruction. CD59, a glycosylphosphatidylinositol (GPI)-anchored human protein, exemplifies this category. Its structure comprises a disk-shaped core of five anti-parallel β-strands stabilized by three disulfide bonds, forming a Ly6/uPAR/α-neurotoxin domain [1] [7]. This scaffold positions key residues (e.g., Arg53, Glu56) to create an electrostatically polarized binding interface. Cryo-EM studies reveal that CD59 docks onto the C8α subunit within the C5b-8 complex, specifically engaging the pore-forming β-hairpins of C8β through an intermolecular β-sheet [1]. This interaction physically obstructs conformational changes required for C9 recruitment.

Alanine scanning mutagenesis of residues 16–57 identified functional hotspots: Substitutions at Trp40, Arg53, and Glu56 abrogated inhibition by disrupting hydrophobic and ionic contacts with C8/C9. Conversely, mutations like Ser42Ala unexpectedly enhanced inhibitory potency by 3-fold, suggesting allosteric optimization potential [7]. Viral homologs like Herpesvirus saimiri CD59 (HVSCD59) share 48% sequence identity with human CD59 but exhibit broader species reactivity due to divergent surface charge distribution [6].

Table 1: Key Structural Features of Complement Cytolysis Inhibitors

InhibitorStructural ClassMembrane AttachmentFunctional DomainMechanistic Action
Human CD59Ly6/uPAR foldGPI anchorElectrostatic interface (residues 16-57)Blocks C9 polymerization & β-hairpin insertion
HVSCD59Ly6/uPAR foldGPI anchorModified C8/C9 binding interfaceBroad species restriction evasion
Porcine CLISerum protein-40 homologSecretedUnknown (homologous to human CLI)Inhibits MAC formation in vascular tissue
Vaccinia VCPCCP domain repeatSoluble4 CCP domainsAccelerates C3/C4 convertase decay

Interaction Dynamics with Terminal Complement Components

CD59 intercepts MAC assembly at two critical stages: (1) During C5b-8 initiation complex formation, it sterically blocks the C8α-γ cleft that recruits C9, and (2) after limited C9 polymerization, it reroutes subsequent C9 monomers into incompetent membrane-inserted conformations [1] [8]. Biochemical analyses demonstrate CD59 binds C8 with Kd ~10 nM, while its affinity for polymeric C9 is 100-fold weaker, emphasizing preferential targeting of the nucleation phase [7].

Molecular dynamics simulations reveal that CD59-bound C5b-8 undergoes asymmetric distortion. The C8β subunit’s β-hairpin, essential for membrane penetration, is deflected by 35°–40°, preventing transmembrane pore formation [1]. Pathogen inhibition strategies mirror this mechanism: HVSCD59 inserts into mammalian MACs despite sequence variations, exploiting conserved structural motifs in C8/C9 [6]. Functional convergence occurs with cytotoxic T-cell perforin, where analogous β-barrel pores are inhibited through homologous steric blockade [4].

Pathogen-Derived Inhibitors: Evolutionary Mimicry

Viruses encode sophisticated analogs of host complement regulators to evade immune clearance:

  • Herpesviridae: HVSCD59 inhibits MAC lysis across species (human, rat, squirrel monkey sera). Unlike human CD59, it remains functional after phosphatidylinositol-specific phospholipase C treatment, suggesting enhanced membrane association stability [6]. Herpes simplex virus glycoprotein C (gC) mimics human complement regulators by binding C3b and factor H, accelerating convertase decay [10].
  • Poxviridae: Vaccinia virus complement control protein (VCP) contains four CCP domains homologous to human CR1. It inactivates C3b/C4b via cofactor activity and accelerates convertase dissociation (Kd reduction >50%) [10].
  • Retroviridae: HIV-1 incorporates host CD59 into viral envelopes, directly shielding against MAC insertion [10].

Table 2: Viral Complement Inhibitors and Their Host Mimicry Strategies

Virus FamilyInhibitor ProteinHost HomologMechanismFunctional Advantage
HerpesviridaeHVSCD59 (H. saimiri)CD59Blocks C9 polymerizationBroad species specificity
PoxviridaeVCP (Vaccinia virus)CR1/DAFDecay acceleration of C3 convertasesSoluble inhibition in extracellular milieu
HerpesviridaegC-1 (HSV-1)Factor HC3b binding & inactivationProtects infected cells and virions
FlaviviridaeNS1 (Dengue/Zika)C4BPRecruits regulators to cell surfacesHexameric form blocks classical pathway

Intracellular vs. Extracellular Inhibition Modes

Extracellular inhibition dominates cytolysis prevention through:

  • Membrane-bound regulators (CD59, DAF, MCP): Expressed on nucleated cells, they disrupt C3 convertases (DAF) or MAC assembly (CD59) [2].
  • Soluble inhibitors (Factor H, C4BP): Patrol extracellular fluids, preventing bystander damage. Factor H preferentially binds host sialic acid-rich surfaces, restricting alternative pathway amplification [2].

Intracellular complement regulation ("complosome") operates independently:

  • Autocrine C3a/C5a signaling sustains T-cell survival via mTOR activation and metabolic reprogramming [3].
  • Cytosolic C3 fragments regulate mitochondrial respiration and autophagy. CD46-induced signals promote TH1 differentiation through NOTCH1-Jagged1 crosstalk [3].
  • Nuclear C3d fragments modulate gene expression in B-cells, linking innate recognition to adaptive responses [3].

Table 3: Spatial Compartmentalization of Complement Regulation

LocationKey ComponentsBiological FunctionsPathogen Evasion Tactics
ExtracellularCD59, DAF, Factor HPrevent C3 convertase formation & MAC assemblyViral homologs (VCP, HVSCD59); Host protein acquisition (HIV-CD59)
Cell MembraneMCP, CR1C3b cleavage; Opsonin clearanceHerpesvirus gC-mediated C3b degradation
IntracellularC3a, C5a, C3d fragmentsMetabolic reprogramming, Inflammasome regulation, Gene transcriptionNot yet characterized; potential for novel therapeutic targeting

The expanding understanding of compartment-specific inhibition highlights opportunities for tissue-targeted therapies. Soluble CD59 mutants with enhanced C9 affinity [7] or engineered VCP fragments [10] represent next-generation anti-inflammatory biologics. Meanwhile, complosome modulation offers pathways to correct autoimmune or degenerative conditions driven by intracellular complement dysregulation [3].

Properties

CAS Number

127138-17-4

Product Name

complement cytolysis inhibitor

Molecular Formula

C24H30N2O4S

Synonyms

complement cytolysis inhibitor

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